pKa Acidity vs. Hexafluoroacetylacetone
Acetylacetone exhibits a pKa of 8.9 (at 25°C) , making it approximately 40,000-fold weaker as an acid than its perfluorinated analog hexafluoroacetylacetone (pKa ≈ 4.3) [1]. This massive acidity gap means that Acetylacetone requires a significantly higher pH for quantitative deprotonation and metal chelation.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 8.9 (25°C) |
| Comparator Or Baseline | Hexafluoroacetylacetone, pKa ≈ 4.3 |
| Quantified Difference | ΔpKa ≈ 4.6 (≈40,000-fold difference in Ka) |
| Conditions | Aqueous solution, 25°C |
Why This Matters
For applications requiring metal chelation at low pH (e.g., extraction of metals from acidic leachates), HFA's much higher acidity is beneficial; however, for neutral or mildly basic conditions, Acetylacetone's weaker acidity provides a wider operational pH window and avoids competitive protonation.
- [1] Wikipedia contributors. Hexafluoroacetylacetone. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Hexafluoroacetylacetone (accessed 2026-04-25). View Source
